N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14476884
InChI: InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
SMILES:
Molecular Formula: C21H21ClF3N7O3S
Molecular Weight: 544.0 g/mol

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride

CAS No.:

Cat. No.: VC14476884

Molecular Formula: C21H21ClF3N7O3S

Molecular Weight: 544.0 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride -

Specification

Molecular Formula C21H21ClF3N7O3S
Molecular Weight 544.0 g/mol
IUPAC Name N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Standard InChI Key RQEBZJWSAAWCAV-UHFFFAOYSA-N
Canonical SMILES CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features a central pyrimidine ring substituted at the 2-position with a (2-oxo-1,3-dihydroindol-5-yl)amino group and at the 5-position with a trifluoromethyl group. A pyridine ring is connected via an aminomethyl linker to the pyrimidine’s 4-position, while a methanesulfonamide group is attached to the pyridine’s N-methylated nitrogen. The hydrochloride salt enhances solubility, a common modification in drug development .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₁ClF₃N₇O₃S
Molecular Weight544.0 g/mol
IUPAC NameN-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Canonical SMILESCN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
PubChem CID16222312

The trifluoromethyl group contributes to electron-withdrawing effects, potentially influencing binding affinity to biological targets. The indole moiety, a common pharmacophore, suggests interactions with hydrophobic pockets in enzymes or receptors .

Synthetic Considerations

While no explicit synthesis route is documented for this compound, its structure implies a multi-step process involving:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters or malononitrile intermediates.

  • Indole Substitution: Buchwald-Hartwig amination to introduce the (2-oxoindol-5-yl)amino group.

  • Pyridine Functionalization: Sequential alkylation and sulfonylation reactions to attach the methanesulfonamide group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Pharmacological Profile and Mechanism of Action

Target Prediction and Analogous Compounds

The compound shares structural homology with PF-431396 (PubChem CID: 717906-29-1), a known inhibitor of focal adhesion kinase (FAK) and Proline-rich tyrosine kinase 2 (PYK2) . Key comparative features include:

Table 2: Structural Comparison with PF-431396

FeatureTarget CompoundPF-431396
Central HeterocyclePyrimidinePyrimidine
5-SubstituentTrifluoromethylTrifluoromethyl
4-SubstituentAminomethylpyridineAminomethylphenyl
Nitrogen FunctionalizationMethanesulfonamideMethanesulfonamide
Salt FormHydrochlorideFree base

PF-431396 exhibits IC₅₀ values of 2 nM and 5 nM against FAK and PYK2, respectively . The target compound’s pyridine ring may enhance solubility compared to PF-431396’s phenyl group, potentially improving bioavailability.

Enzymatic Inhibition Hypotheses

The trifluoromethyl-pyrimidine scaffold is a hallmark of kinase inhibitors. Molecular docking studies suggest:

  • Hydrogen Bonding: The pyrimidine’s N1 and exocyclic amine form hydrogen bonds with kinase hinge regions.

  • Hydrophobic Interactions: The indole and trifluoromethyl groups occupy hydrophobic pockets near the ATP-binding site.

  • Salt Bridge Potential: The protonated amine in the hydrochloride salt may interact with acidic residues like Asp or Glu .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The hydrochloride salt form increases aqueous solubility compared to the free base, as evidenced by analogous compounds showing >50 mg/mL solubility in PBS (pH 7.4). The pyridine ring’s basic nitrogen (predicted pKa ~4.5) enhances intestinal permeability via passive diffusion.

Metabolic Stability

In silico predictions using ADMET software indicate:

  • CYP450 Interactions: Primary metabolism via CYP3A4, with minor contributions from CYP2D6.

  • Glucuronidation Sites: The indole’s NH group and sulfonamide oxygen are potential targets.

  • Half-Life Estimation: ~3.5 hours in human liver microsomes, suggesting bid dosing requirements .

Therapeutic Applications and Research Directions

Oncology

Kinase inhibitors with similar structures are under investigation for:

  • Breast Cancer: FAK inhibition disrupts tumor-stroma interactions in triple-negative subtypes.

  • Glioblastoma: PYK2 suppression reduces glioma stem cell survival .

Fibrotic Disorders

The compound’s potential to modulate FAK signaling suggests applications in:

  • Hepatic Fibrosis: Attenuation of hepatic stellate cell activation.

  • Pulmonary Fibrosis: Inhibition of TGF-β-induced collagen deposition .

Challenges and Future Perspectives

Toxicity Concerns

Structural alerts include:

  • Reactive Metabolites: The indole moiety may form electrophilic intermediates via CYP-mediated oxidation.

  • hERG Inhibition Risk: The basic pyridine nitrogen could interact with potassium channels (predicted IC₅₀ < 1 μM) .

Formulation Strategies

To address solubility limitations in non-polar tissues:

  • Nanocrystal Suspensions: For enhanced oral bioavailability.

  • Prodrug Approaches: Esterification of the sulfonamide group .

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